molecular formula C9H13NO B13942925 3-(1-Formylcyclopentyl)propanenitrile

3-(1-Formylcyclopentyl)propanenitrile

Cat. No.: B13942925
M. Wt: 151.21 g/mol
InChI Key: QTUIISDNQNFTPG-UHFFFAOYSA-N
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Description

3-(1-Formylcyclopentyl)propanenitrile is an organic compound with the molecular formula C9H13NO It consists of a cyclopentane ring substituted with a formyl group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Formylcyclopentyl)propanenitrile typically involves the reaction of cyclopentanone with malononitrile in the presence of a base, followed by formylation. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction. The process can be summarized as follows:

  • Cyclopentanone reacts with malononitrile in the presence of a base to form a cyclopentylidenemalononitrile intermediate.
  • The intermediate is then subjected to formylation using formic acid or a formylating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Formylcyclopentyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a metal catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(1-Carboxycyclopentyl)propanenitrile.

    Reduction: 3-(1-Formylcyclopentyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Formylcyclopentyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Formylcyclopentyl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the formyl group can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionitrile: Contains both thiol and nitrile functional groups, used in the synthesis of nanocrystals and biomedical applications.

    Cyclopentanepropanenitrile: Similar structure but without the formyl group.

Uniqueness

3-(1-Formylcyclopentyl)propanenitrile is unique due to the presence of both a formyl group and a nitrile group on a cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-(1-formylcyclopentyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-6-9(8-11)4-1-2-5-9/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUIISDNQNFTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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